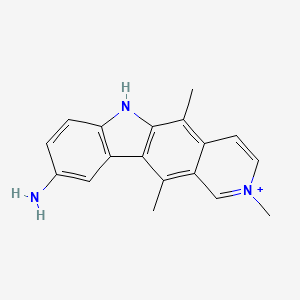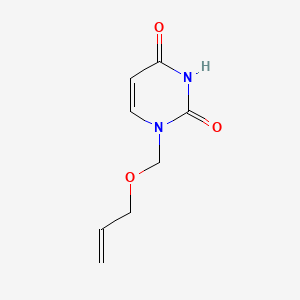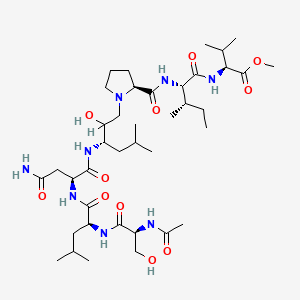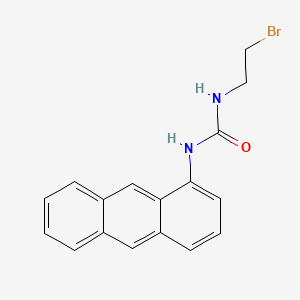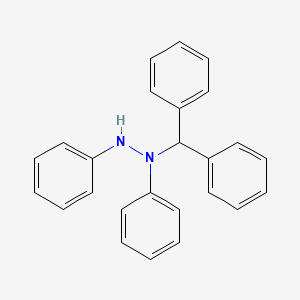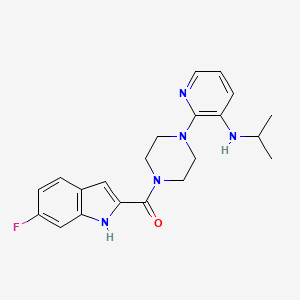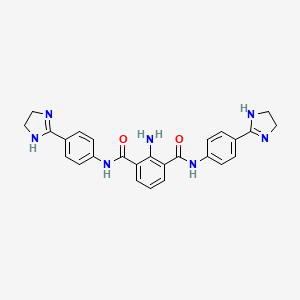
5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a cyclohexyl group, and a tetrahydro-pyrimidinecarboxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the tetrahydro-pyrimidinecarboxamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized as an additive in polymer production to enhance material properties.
Mechanism of Action
The mechanism of action of 5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-((4-chlorobenzoyl)amino)benzoate: Similar in structure but with different functional groups.
4-Chlorobenzoyl chloride: A precursor in the synthesis of the target compound.
2-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide: A closely related compound with slight structural variations
Uniqueness
5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
82241-29-0 |
|---|---|
Molecular Formula |
C18H19ClN4O4 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
5-[(4-chlorobenzoyl)amino]-N-cyclohexyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H19ClN4O4/c19-11-8-6-10(7-9-11)15(24)21-13-14(22-18(27)23-17(13)26)16(25)20-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,20,25)(H,21,24)(H2,22,23,26,27) |
InChI Key |
FEWQWUFOYTYZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C(=O)NC(=O)N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



